molecular formula C17H16N8 B12239001 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12239001
M. Wt: 332.4 g/mol
InChI Key: QJPCWWXPINHHTI-UHFFFAOYSA-N
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Description

2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a combination of pyrazole, pyrimidine, piperazine, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of primary amines from nitrile groups.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile lies in its combination of multiple heterocyclic rings, which provides a versatile scaffold for chemical modifications and potential biological activities. Its ability to inhibit CDK2 with high specificity makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C17H16N8

Molecular Weight

332.4 g/mol

IUPAC Name

2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H16N8/c18-12-14-2-4-19-15(10-14)23-6-8-24(9-7-23)16-11-17(21-13-20-16)25-5-1-3-22-25/h1-5,10-11,13H,6-9H2

InChI Key

QJPCWWXPINHHTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

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